![molecular formula C14H13NOS B2373588 (E)-N-benzyl-3-(thiophen-2-yl)acrylamide CAS No. 1061323-61-2](/img/structure/B2373588.png)
(E)-N-benzyl-3-(thiophen-2-yl)acrylamide
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Description
(E)-N-benzyl-3-(thiophen-2-yl)acrylamide is a compound with potential applications in scientific research. This compound is a member of the acrylamide family and has been synthesized for various purposes.
Scientific Research Applications
Synthesis Techniques
Synthesis of 2-(thiophen-2-yl) Ethanamine : A study detailed the synthesis of 2-(thiophen-2-yl)ethanamine, which includes the intermediate (E)-3-(thiophen-2-yl)acrylic acid and its subsequent amination to form (E)-3-(thiophen-2-yl)acrylamide (Wei Yun-yang, 2007).
Synthesis and Structure of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide : This research presents the synthesis and structure determination of a related compound, emphasizing the utility of NMR spectroscopy and X-ray diffraction in characterizing such acrylamides (B. Kariuki et al., 2022).
Polymerization and Material Applications
Controlled Radical Polymerization : A study explored the polymerization of a monosubstituted acrylamide, demonstrating the controlled character of the polymerization process and potential applications in polymer science (H. Mori, K. Sutoh, T. Endo, 2005).
Vibrational Spectroscopy and Molecular Property Analysis : Research focused on the synthesis and characterization of an acrylamide monomer, providing insights into molecular geometry, vibrational assignments, and potential applications in medicine and industry (E. Barım, F. Akman, 2021).
Optoelectronics and Sensory Applications
Thiophene Dyes for Nonlinear Optical Limiting : A study on thiophene dyes, including derivatives of acrylonitrile, highlighted their use in optoelectronic devices for protecting human eyes and optical sensors (S. Anandan et al., 2018).
Color Indicator for Supramolecular Polymer Chemistry : Research on N-(isopropyl)acrylamide copolymers showed the influence of monomer concentration and pH, indicating potential applications in the development of color indicators in polymer chemistry (C. Fleischmann, H. Ritter, 2013).
properties
IUPAC Name |
(E)-N-benzyl-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c16-14(9-8-13-7-4-10-17-13)15-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,15,16)/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETUOSNESIDUDE-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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